Indoximod

Immuno-Oncology IDO Pathway Mechanism of Action

Indoximod is a unique IDO pathway modulator functioning as a tryptophan mimetic downstream of IDO1, reactivating mTORC1 signaling in T-cells. Unlike direct enzyme inhibitors (Epacadostat, Navoximod), it is not interchangeable and is essential for studies on tumor immune evasion mechanisms that bypass IDO1 blockade.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 110117-83-4
Cat. No. B1684509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoximod
CAS110117-83-4
SynonymsIndoximod;  NLG8189;  NLG 8189;  NLG-8189;  D1MT;  1-methyl-D-tryptophan.
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
InChIKeyZADWXFSZEAPBJS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indoximod (CAS 110117-83-4): An Orally Active IDO Pathway Modulator for Immuno-Oncology Research


Indoximod (NLG-8189, 1-methyl-D-tryptophan, D-1MT) is a methylated tryptophan derivative and an investigational, orally active modulator of the indoleamine 2,3-dioxygenase (IDO) pathway [1]. This small molecule (molecular formula C₁₂H₁₄N₂O₂, molecular weight 218.25 Da) is currently in Phase 2 clinical development for various oncology indications, including melanoma, glioblastoma, and breast cancer [2]. Unlike direct IDO1 enzyme inhibitors, Indoximod functions as a tryptophan (Trp) mimetic that acts downstream of Trp catabolism to restore mTORC1 signaling and reverse T-cell anergy [3].

Why Generic Substitution of Indoximod with Other IDO Inhibitors is Not Scientifically Justified


Substituting Indoximod with other IDO-pathway inhibitors, such as direct IDO1 enzyme antagonists (e.g., epacadostat) or the racemic mixture 1-methyl-DL-tryptophan (1-MT), is not equivalent due to fundamental differences in their mechanisms of action, stereochemical activity, and downstream biological effects [1]. Direct IDO1 enzyme inhibitors failed in late-stage clinical trials (e.g., ECHO-301/KN-252) potentially due to tumor bypass mechanisms, whereas Indoximod's unique action as a downstream tryptophan mimetic may circumvent this resistance by targeting the convergent mTORC1 effector pathway [2]. Furthermore, the D-stereoisomer (Indoximod) exhibits distinct biological activity compared to the L-isomer or the racemate, precluding simple substitution [3].

Quantitative Evidence for Indoximod's Differentiated Profile vs. IDO1 Inhibitor Comparators


Mechanistic Differentiation: Indoximod as a Downstream Trp Mimetic vs. Direct IDO1 Enzyme Inhibition

Indoximod is fundamentally distinct from direct IDO1 enzymatic inhibitors like epacadostat and navoximod. While epacadostat acts as a competitive inhibitor of the IDO1 enzyme (>100-fold selective over TDO) and navoximod is a non-competitive inhibitor (~20-fold selective over TDO), Indoximod is not a direct enzyme inhibitor [1]. Instead, Indoximod functions as a tryptophan (Trp) mimetic that acts downstream of Trp catabolism. Under conditions of Trp depletion induced by IDO/TDO activity, mTORC1 interprets Indoximod as L-Trp, thereby reactivating mTORC1 signaling and reversing autophagy-mediated T-cell anergy [1]. This mechanism targets a convergent effector pathway for all IDO/TDO enzymes, potentially reducing the risk of therapeutic bypass observed with selective IDO1 inhibitors in clinical trials [2].

Immuno-Oncology IDO Pathway Mechanism of Action

Stereochemical Specificity: D-Isomer (Indoximod) Exhibits Distinct Activity from L-Isomer and Racemate

Indoximod (D-1MT) exhibits a unique biological profile compared to its L-isomer and the racemic mixture (DL-1MT). The L-isomer of 1-methyl-tryptophan is a weak substrate for IDO1 and demonstrates moderate inhibitory activity (hIDO1 IC₅₀ = 42 μM; HeLa IDO1 IC₅₀ = 18.4 μM) . In contrast, the D-isomer (Indoximod) does not bind to or inhibit the purified IDO1 enzyme directly [1]. Despite lacking direct enzymatic inhibition, D-1MT was selected for clinical development due to its superior preclinical anticancer activity and its distinct downstream mechanism involving mTORC1 activation [1]. This stereochemical differentiation means that the racemate (DL-1MT) or L-isomer cannot be substituted for Indoximod in research applications without altering the biological outcome.

Stereochemistry IDO Inhibition Immunometabolism

Potency Comparison: Indoximod (D-1MT) Ki vs. Potent IDO1 Inhibitors (NLG919)

Quantitative binding data from authoritative databases reveal that Indoximod (D-1MT) exhibits a relatively weak affinity for the IDO1 enzyme compared to potent, next-generation IDO1 inhibitors. Indoximod demonstrates a Ki of approximately 34,000–37,000 nM (pKi ~4.43–4.47) for human IDO1 [1]. This is consistent with its characterization as a non-direct enzyme inhibitor. In contrast, NLG919, a potent IDO pathway inhibitor, exhibits a Ki of 7 nM and an EC₅₀ of 75 nM . This ~5,000-fold difference in binding affinity underscores the fundamental mechanistic divergence: Indoximod's therapeutic effect is not primarily mediated through high-affinity enzyme blockade but rather through its downstream immunometabolic modulation.

IDO1 Inhibitor Potency Binding Affinity

In Vivo Efficacy: Indoximod Enhances Anti-Tumor Immunity in Syngeneic Mouse Models

Preclinical in vivo studies demonstrate that Indoximod, when administered orally, can enhance anti-tumor immune responses in combination with chemo-immunotherapy. In murine B16F10 melanoma and 4T1 breast cancer models, oral administration of Indoximod at 400 mg/kg in combination with chemotherapy significantly enhanced anti-tumor immunity compared to chemotherapy alone . While direct head-to-head in vivo comparison data with other IDO pathway inhibitors are limited, these studies establish a quantitative baseline for Indoximod's in vivo activity in commonly used syngeneic tumor models.

In Vivo Immunotherapy Combination Therapy

Clinical Development: Indoximod's Investigational Status in Pediatric Brain Tumors

Indoximod is being actively investigated in clinical trials for indications where other IDO1 inhibitors have not demonstrated efficacy or have not been extensively studied. Notably, Indoximod is in a Phase 2 trial (NCT04049669) for children with progressive brain tumors or newly diagnosed diffuse intrinsic pontine glioma (DIPG) in combination with chemotherapy and radiation [1]. Additionally, a Phase 1b trial (NCT05106296) is evaluating Indoximod in combination with ibrutinib and metronomic chemotherapy for pediatric patients with relapsed/refractory primary brain cancer [1]. This pediatric neuro-oncology focus distinguishes Indoximod's clinical development path from that of epacadostat, which was primarily investigated in adult melanoma (ECHO-301 trial) and terminated due to lack of efficacy.

Clinical Trials Pediatric Oncology DIPG

Recommended Research Applications for Indoximod Based on Differentiated Evidence


Investigating mTORC1-Dependent Immunometabolic Checkpoint Modulation

Use Indoximod to study the downstream effects of IDO/TDO pathway inhibition on mTORC1 signaling and autophagy reversal in T cells. Unlike direct IDO1 enzyme inhibitors (epacadostat, navoximod), Indoximod acts as a Trp mimetic that reactivates mTORC1 under conditions of tryptophan depletion [1]. This application is particularly relevant for research into resistance mechanisms to direct IDO1 inhibitors and for elucidating the role of amino acid sensing in T-cell anergy.

Preclinical Studies in Syngeneic Murine Melanoma and Breast Cancer Models

Employ Indoximod in combination with chemotherapy in B16F10 melanoma or 4T1 breast cancer syngeneic mouse models to evaluate enhanced anti-tumor immunity. Dosing at 400 mg/kg orally has demonstrated activity in these models [1]. This scenario is suitable for researchers exploring chemo-immunotherapy combinations or validating the immunomodulatory effects of IDO pathway modulation in vivo.

Pediatric Neuro-Oncology Translational Research

Utilize Indoximod as a clinically relevant tool compound for preclinical studies targeting pediatric high-grade gliomas, DIPG, or ependymoma. Indoximod is currently in active Phase 2 clinical trials for pediatric brain tumors (NCT04049669), providing a translational bridge for preclinical findings [1]. Researchers investigating IDO pathway inhibition in pediatric CNS malignancies should prioritize Indoximod over other IDO1 inhibitors lacking this clinical context.

Studies Requiring Stereochemically Defined IDO Pathway Modulation

Select Indoximod (D-1MT) specifically for experiments where stereochemical purity is critical. The D-isomer exhibits a distinct biological profile, lacking direct IDO1 enzyme inhibition but demonstrating downstream mTORC1 activation, unlike the L-isomer which acts as a weak competitive inhibitor (hIDO1 IC₅₀ = 42 μM) [1]. Avoid using the racemate (DL-1MT) or L-isomer as substitutes, as they will confound interpretation of mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indoximod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.